1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine
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Overview
Description
1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is a complex organic compound characterized by a cyclobutyl ring substituted with a fluoro and methoxy group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride
- 1-(3-Fluoro-4-methoxyphenyl)cyclopentan-1-amine
Comparison: 1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its cyclobutyl ring, which imparts different chemical and physical properties compared to cyclopropyl and cyclopentyl analogs. These differences can affect the compound’s reactivity, stability, and interactions with other molecules .
Properties
Molecular Formula |
C16H24FNO |
---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
1-[1-(3-fluoro-4-methoxyphenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H24FNO/c1-11(2)9-15(18)16(7-4-8-16)12-5-6-14(19-3)13(17)10-12/h5-6,10-11,15H,4,7-9,18H2,1-3H3 |
InChI Key |
VSXPNDKEHRGMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)OC)F)N |
Origin of Product |
United States |
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